1,2-Bis(carboxamidoximo)benzene
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Overview
Description
1,2-Bis(carboxamidoximo)benzene is an organic compound characterized by the presence of two carboxamidoxime groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(carboxamidoximo)benzene can be synthesized through the reaction of 1,2-diaminobenzene with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, with the formation of the carboxamidoxime groups occurring through nucleophilic addition to the carbon-nitrogen double bonds of the diaminobenzene precursor.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(carboxamidoximo)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the carboxamidoxime groups to amine groups.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the specific reaction.
Scientific Research Applications
1,2-Bis(carboxamidoximo)benzene has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Investigated for its potential use in drug development due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,2-Bis(carboxamidoximo)benzene involves its ability to coordinate with metal ions through the carboxamidoxime groups. This coordination can influence various molecular targets and pathways, including enzyme inhibition and activation, depending on the specific metal ion and biological context.
Comparison with Similar Compounds
Similar Compounds
1,2-Diaminobenzene: The precursor for the synthesis of 1,2-Bis(carboxamidoximo)benzene.
1,2-Dicarboxamidobenzene: Similar structure but with carboxamide groups instead of carboxamidoxime groups.
1,2-Dihydroxybenzene: Contains hydroxyl groups instead of carboxamidoxime groups.
Uniqueness
This compound is unique due to the presence of carboxamidoxime groups, which provide distinct chemical reactivity and coordination properties compared to similar compounds. This uniqueness makes it valuable for specific applications in coordination chemistry and materials science.
Properties
IUPAC Name |
1-N',2-N'-dihydroxybenzene-1,2-dicarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c9-7(11-13)5-3-1-2-4-6(5)8(10)12-14/h1-4,13-14H,(H2,9,11)(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLRNIOEOXBEEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)N)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=N/O)/N)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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